molecular formula C15H12FNO2 B2542201 3-(3-Fluoro-4-methyl-phenylamino)-3H-isobenzofuran-1-one CAS No. 799252-36-1

3-(3-Fluoro-4-methyl-phenylamino)-3H-isobenzofuran-1-one

Cat. No. B2542201
CAS RN: 799252-36-1
M. Wt: 257.264
InChI Key: ZZGZGGBCRXSROW-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluoro-4-methyl-phenylamino)-3H-isobenzofuran-1-one” is a complex organic molecule. It contains a fluoro-substituted methylphenylamino group attached to an isobenzofuranone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isobenzofuranone ring, a common motif in many biologically active compounds, and the fluoro-substituted methylphenylamino group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluoro group and the electron-donating methyl and amino groups. These groups could direct and influence chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Safety and Hazards

As with any chemical compound, handling “3-(3-Fluoro-4-methyl-phenylamino)-3H-isobenzofuran-1-one” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Further studies could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-9-6-7-10(8-13(9)16)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZGGBCRXSROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C3=CC=CC=C3C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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